2-Nitrophenazine 5,10-dioxide 2-Nitrophenazine 5,10-dioxide
Brand Name: Vulcanchem
CAS No.: 18739-60-1
VCID: VC16387030
InChI: InChI=1S/C12H7N3O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H
SMILES:
Molecular Formula: C12H7N3O4
Molecular Weight: 257.20 g/mol

2-Nitrophenazine 5,10-dioxide

CAS No.: 18739-60-1

Cat. No.: VC16387030

Molecular Formula: C12H7N3O4

Molecular Weight: 257.20 g/mol

* For research use only. Not for human or veterinary use.

2-Nitrophenazine 5,10-dioxide - 18739-60-1

Specification

CAS No. 18739-60-1
Molecular Formula C12H7N3O4
Molecular Weight 257.20 g/mol
IUPAC Name 2-nitro-10-oxidophenazin-5-ium 5-oxide
Standard InChI InChI=1S/C12H7N3O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H
Standard InChI Key AGAMARGWWIEVTE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)[N+](=O)[O-])[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Nitrophenazine 5,10-dioxide (C₁₂H₇N₃O₄) features a planar phenazine core substituted with a nitro group (-NO₂) at position 2 and two oxygen atoms at positions 5 and 10, forming N-oxide moieties. The nitro group’s electron-withdrawing nature enhances the compound’s electrophilicity, facilitating interactions with biological targets . X-ray crystallography and NMR studies confirm that the nitro and oxide groups adopt orthogonal orientations relative to the aromatic ring, creating a steric and electronic profile distinct from simpler phenazine derivatives .

Electronic and Redox Characteristics

The compound’s redox behavior is central to its biological activity. Cyclic voltammetry reveals a reduction potential of −0.42 V (vs. Ag/AgCl), indicating its susceptibility to enzymatic reduction in hypoxic environments . Density functional theory (DFT) calculations further show that the nitro group stabilizes the radical anion intermediate formed during bioreduction, promoting subsequent hydroxyl radical (- OH) generation .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of 2-nitrophenazine 5,10-dioxide typically involves the expansion of benzofuroxan derivatives with substituted phenolates. A representative method includes:

  • Reaction Setup: A mixture of 5(6)-nitrobenzofuroxan and sodium methoxide in methanol-THF at −5°C .

  • Nucleophilic Attack: Phenolate anions attack the electrophilic nitrogen of benzofuroxan, leading to ring expansion .

  • Isomer Separation: Chromatographic purification yields the 7- and 8-isomers, with the 7-isomer predominating (72% yield) due to electronic effects of the nitro group .

Table 1: Isomeric Ratios in Phenazine Dioxide Synthesis

Benzofuroxan Substituent7-Isomer Yield (%)8-Isomer Yield (%)
Nitro7228
Methoxy5842
Chloro6535

Data derived from regioselectivity studies .

Structural Modifications

Introducing electron-donating groups (e.g., -NH₂, -OCH₃) at position 2 enhances solubility but reduces hypoxic selectivity. Conversely, halogen substitutions (e.g., -Br, -Cl) improve DNA intercalation and cytotoxicity .

Pharmacological Profile and Mechanism of Action

Cytotoxic Activity

2-Nitrophenazine 5,10-dioxide demonstrates potent cytotoxicity against human colorectal adenocarcinoma (Caco-2) and leukemia (MOLM-13) cells, with IC₅₀ values of 4.8 µM and 2.3 µM, respectively . Hypoxic conditions enhance its potency 12-fold compared to normoxia, underscoring its bioreductive activation .

Table 2: Cytotoxicity of Phenazine Dioxide Derivatives

CompoundIC₅₀ (Normoxia, µM)IC₅₀ (Hypoxia, µM)Selectivity Index
2-Nitrophenazine dioxide57.44.812.0
7-Bromo derivative68.25.113.4
2-Amino derivative474.738.912.2

Data adapted from in vitro assays .

Mechanism of Hypoxic Selectivity

Under low oxygen tension, cellular reductases (e.g., NADPH cytochrome P450 reductase) convert 2-nitrophenazine 5,10-dioxide into a radical anion, which undergoes further reduction to produce - OH radicals. These radicals induce DNA strand breaks and apoptosis via caspase-3/9 activation . Electron paramagnetic resonance (EPR) studies confirm - OH generation exclusively under hypoxia, aligning with the compound’s selective toxicity .

Structure-Activity Relationships (SAR)

Role of the Nitro Group

The nitro group’s position and electronic properties are critical. Moving the nitro group to position 3 reduces hypoxic selectivity by 40%, while replacing it with -NH₂ abolishes bioreductive activation . Quantitative SAR (QSAR) models correlate the nitro group’s Hammett constant (σ = 1.27) with cytotoxic potency (r² = 0.89) .

Influence of Oxide Moieties

Removing one oxide group decreases DNA binding affinity by 70%, as shown by fluorescence quenching assays . The dual oxides likely stabilize intercalation into DNA base pairs, potentiating topoisomerase inhibition.

Preclinical Development and Challenges

Metabolic Stability

Microsomal studies indicate rapid hepatic clearance (t₁/₂ = 18 min) due to glucuronidation of the phenolic metabolites. Prodrug strategies, such as esterification of the 2-hydroxy derivative, are under investigation .

Comparative Analysis with Analogous Compounds

Table 3: Comparison of Phenazine-Based Cytotoxins

CompoundCytotoxicity (IC₅₀, µM)Hypoxic SelectivityKey Structural Feature
2-Nitrophenazine dioxide4.8

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator